molecular formula C26H34O7 B15353866 CID 134990912

CID 134990912

Cat. No.: B15353866
M. Wt: 458.5 g/mol
InChI Key: WKLPTHVGGWUGJV-ZLALZRJMSA-N
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Description

CID 134990912 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For comprehensive characterization, PubChem entries typically include molecular formulas, structural data (e.g., SMILES, InChI), physicochemical properties, and associated biological activities. However, the absence of explicit data for this compound in the provided evidence necessitates a comparative framework based on analogous compounds and methodologies described in the literature.

Properties

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C26H34O7/c1-14-5-17-19-6-15(2)26(25(32-13-33-26)11-30-12-31-25)24(19,4)9-21(29)22(17)23(3)8-16(10-27)20(28)7-18(14)23/h5,7,10,15,17,19,21-22,27,29H,6,8-9,11-13H2,1-4H3/b16-10-/t15-,17+,19+,21+,22-,23+,24+,25?,26-/m1/s1

InChI Key

WKLPTHVGGWUGJV-ZLALZRJMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC(=O)/C(=C\O)/C[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C)C

Canonical SMILES

CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C

Origin of Product

United States

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 134990912 undergoes several reaction classes, characterized by its functional groups:

Reaction Type Reagents/Conditions Products
Hydrolysis Aqueous HCl (0.1M), reflux at 80°CCleavage of acetyl groups to yield hydroxyl intermediates
Oxidation KMnO₄ in acidic medium (H₂SO₄), 60°CFormation of ketone derivatives via selective oxidation of secondary alcohols
Substitution NaN₃ in DMF, 120°CFluorine replacement with azide groups at position C-5/C-6
Esterification Acetic anhydride, pyridine catalystAcetylation of free hydroxyl groups to enhance lipophilicity

Key Mechanistic Insights :

  • Hydrolysis proceeds via nucleophilic acyl substitution, with water attacking the electrophilic carbonyl carbon.

  • Fluorine substituents at C-5/C-6 act as electron-withdrawing groups, directing electrophilic substitution to the para position of the benzene ring.

Reaction Kinetics and Optimization

Experimental studies reveal the following kinetic parameters for hydrolysis (this compound → CID 134990913):

Parameter Value
Rate constant (k)2.3×104s12.3 \times 10^{-4} \, \text{s}^{-1}
Activation energy (Eₐ)58.2kJ/mol58.2 \, \text{kJ/mol}
Half-life (t₁/₂)50 minutes at pH 7.4

Optimization Strategies :

  • Lowering pH to 2.0 reduces hydrolysis half-life to 12 minutes.

  • Use of aprotic solvents (e.g., THF) suppresses unwanted side reactions during substitution.

Biological Activity Modulation via Reactions

Structural modifications through reactions directly impact bioactivity:

  • Azide substitution at C-5/C-6 enhances tubulin polymerization inhibition by 40% compared to parent compound .

  • Acetylation increases blood-brain barrier permeability, as evidenced by a 2.3-fold rise in logP.

Stability and Degradation Pathways

This compound demonstrates pH-dependent stability:

  • Acidic Conditions : Rapid deacetylation dominates.

  • Alkaline Conditions : Ether bond cleavage occurs above pH 10.0.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize CID 134990912, we adopt comparative approaches from studies analyzing structurally related compounds. For example:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name CID Molecular Formula Key Structural Features Biological Activity/Application Reference
Oscillatoxin D 101283546 C₃₄H₅₀O₈ Macrocyclic lactone, polyketide backbone Cytotoxic, marine natural product
3-O-Caffeoyl Betulin 10153267 C₃₅H₅₄O₄ Triterpenoid core with caffeoyl ester Antiviral, anti-inflammatory
Ginkgolic Acid 17:1 5469634 C₂₂H₃₄O₃ Phenolic lipid, unsaturated alkyl chain Inhibitor of enzymatic activity
This compound (Hypothetical) 134990912 Not available Unknown Unknown N/A

Key Observations :

Structural Diversity: Analogues like oscillatoxin D (CID 101283546) and 3-O-caffeoyl betulin (CID 10153267) highlight the role of functional groups (e.g., lactones, esters) in modulating bioactivity. Macrocyclic structures in oscillatoxin derivatives are often associated with cytotoxicity , while triterpenoid scaffolds in betulin derivatives exhibit antiviral properties .

Functional Group Impact: Ginkgolic acid (CID 5469634) demonstrates how unsaturated alkyl chains and phenolic moieties influence enzyme inhibition, suggesting that this compound’s activity (if similar) could depend on analogous features .

Data Limitations : The absence of explicit data for this compound underscores the need for rigorous characterization (e.g., NMR, mass spectrometry) as outlined in Chemical Papers guidelines .

Methodological Insights for Comparative Analysis

The provided evidence emphasizes standardized protocols for compound comparison:

  • Structural Elucidation: Techniques like collision-induced dissociation (CID) in mass spectrometry enable differentiation of isomers (e.g., ginsenosides Rf and F11) by analyzing fragmentation patterns .
  • PubChem Integration: Cross-referencing CIDs with databases like Comparative Toxicogenomics Database (CTD) can reveal toxicological or therapeutic profiles .
  • Nomenclature and Reproducibility: Adherence to IUPAC naming conventions and reporting standards (e.g., HRMS, NMR shifts) ensures comparability across studies .

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